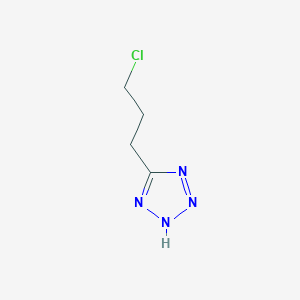

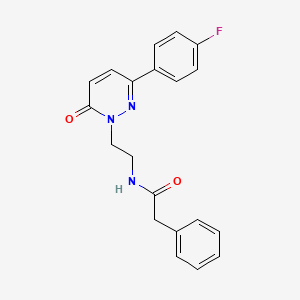

![molecular formula C18H21FN2OS B2507206 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide CAS No. 2097861-99-7](/img/structure/B2507206.png)

3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide involves multi-step reactions, often starting with simpler precursors. For instance, the synthesis of a related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved through electrophilic fluorination of a trimethylstannyl precursor. This process utilized palladium catalysis and was completed in a relatively short time, including purification and formulation for injection . Similarly, a focused library of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives was synthesized, which are structurally related to the compound . These derivatives were obtained by fusing chemical fragments of clinically relevant antiepileptic drugs, indicating a versatile approach to creating new hybrid molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structural analysis of 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide was performed using 1H, 13C NMR, UV, IR, HPLC, and mass spectral data . These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry, which are essential for understanding the behavior and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their interactions with other molecules. For instance, nitrophenyl derivatives of pyrrole 2,5-diamides have been shown to undergo deprotonation in the presence of fluoride ions, leading to a visible color change . This suggests that the compound may also exhibit interesting reactivity patterns, particularly in the presence of specific reagents or under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely tied to their molecular structure. The presence of fluorine atoms, for example, can significantly influence the lipophilicity, metabolic stability, and binding affinity to biological targets. The specific radioactivity and radiochemical purity of the synthesized fluorinated compound provide insights into its potential as a radiotracer for imaging applications. The anticonvulsant activity of the synthesized N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives demonstrates the biological relevance of these compounds, which could be extrapolated to the compound of interest.

Scientific Research Applications

Binding and Antagonistic Properties

Research on compounds structurally related to 3-(2-fluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide has shown significant binding and antagonistic properties towards various receptors. For example, TRPV1 antagonists derived from similar compounds have demonstrated excellent efficacy in inhibiting capsaicin-induced activation, displaying strong anti-allodynic properties in neuropathic pain models and blocking capsaicin-induced hypothermia in mice (Ha et al., 2013). Another study revealed that 2-aryl substituted pyridine C-region analogues of related propanamides showed highly potent TRPV1 antagonism and demonstrated anti-allodynia in mouse neuropathic pain models, indicating potential for pain management applications (Ryu et al., 2014).

Radioactive Labeling for Imaging

Compounds with fluorophenyl groups have been explored for their potential in radioactive labeling and imaging. For instance, 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a candidate for imaging dopamine D4 receptors, was synthesized using electrophilic fluorination, showing promise for neuroimaging applications (Eskola et al., 2002).

Chemosensors for Metal Ions

Pyrrolidine constrained bipyridyl-dansyl conjugates related to this compound have been synthesized and demonstrated to serve as selective chemosensors for metal ions like Al(3+), based on internal charge transfer mechanisms. This indicates potential applications in chemical sensing and environmental monitoring (Maity & Govindaraju, 2010).

Pharmacokinetic Characteristics

Investigations into the pharmacokinetics and metabolism of related propanamides in preclinical studies have provided insights into ideal pharmacokinetic characteristics, such as low clearance and moderate distribution, which are crucial for the development of therapeutic agents (Wu et al., 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(2-fluorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2OS/c19-17-4-2-1-3-15(17)5-6-18(22)20-16-7-9-21(12-16)11-14-8-10-23-13-14/h1-4,8,10,13,16H,5-7,9,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAWOMWCBFOHBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCC2=CC=CC=C2F)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

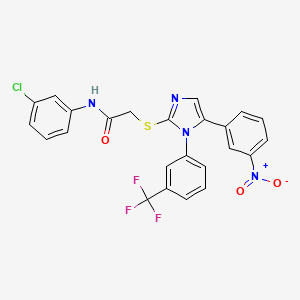

![(E)-2-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2507127.png)

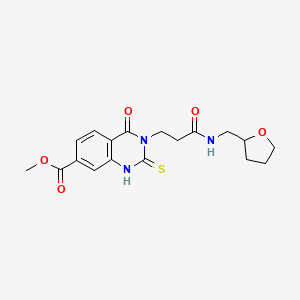

![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2507134.png)

![1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B2507137.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)

![1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2507145.png)